6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde
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Overview
Description
6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde is a chemical compound with the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol . It is also known by its IUPAC name, 6-chlorochromane-8-carbaldehyde . This compound is a member of the benzopyran family, which is known for its diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde typically involves the reaction of 6-chlorochroman with appropriate reagents under controlled conditions. One common method includes the use of chlorinating agents to introduce the chlorine atom at the desired position on the chroman ring . The reaction conditions often involve moderate temperatures and the use of solvents such as dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Scientific Research Applications
6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-chloro-3,4-dihydro-2H-1-benzopyran-8-carboxylic acid: An oxidized derivative with similar structural features.
6-chloro-3,4-dihydro-2H-1-benzopyran-8-methanol: A reduced derivative with similar structural features.
6-chloro-3,4-dihydro-2H-1-benzopyran-8-amine: A substituted derivative with similar structural features.
Uniqueness
6-chloro-3,4-dihydro-2H-1-benzopyran-8-carbaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities . Its aldehyde group is particularly reactive, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-chromene-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-9-4-7-2-1-3-13-10(7)8(5-9)6-12/h4-6H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMALWGVGWOUMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Cl)C=O)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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